1-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound is a dihydropyridine-3-carboxamide derivative featuring a 4-chlorophenylmethyl group at position 1 and a 2-fluorophenyl substituent on the carboxamide nitrogen. Its core structure includes a 6-oxo-1,6-dihydropyridine scaffold, which is common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-15-8-5-13(6-9-15)11-23-12-14(7-10-18(23)24)19(25)22-17-4-2-1-3-16(17)21/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGYSJSXLPOEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Synthesis
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Treat 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane.
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Reflux for 3 hours, then evaporate excess SOCl₂ under reduced pressure.
Amide Coupling
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Dissolve the acid chloride in THF.
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Add 2-fluoroaniline (1.5 eq) and triethylamine (2.0 eq).
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Stir at room temperature for 6 hours.
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Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 60–70%
Characterization :
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 7.55–6.90 (m, 8H, aromatic), 5.20 (s, 2H, CH₂), 2.50 (s, 2H, pyridine H-4 and H-5).
Alternative Pathways and Optimization
One-Pot Synthesis
A streamlined approach combines cyclocondensation and alkylation in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Functionalization | 3 | 45–50% | High purity, scalable | Time-intensive (48+ hours) |
| One-Pot Synthesis | 1 | 50–55% | Reduced solvent use | Lower yield, impurity challenges |
| Microwave-Assisted | 3 | 60–65% | Rapid (≤2 hours) | Specialized equipment required |
Challenges and Mitigation Strategies
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Regioselectivity : Competing alkylation at pyridine N-1 vs. O-6 is minimized using bulky bases (e.g., DBU).
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Acid Sensitivity : The dihydropyridine ring decomposes under strong acidic conditions; pH is maintained at 6–7 during workup.
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Byproduct Formation : Silica gel chromatography or recrystallization (ethanol/water) removes unreacted aniline and chlorobenzyl derivatives.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its specific biological context. The precise molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Key Structural and Functional Insights
Halogenation Effects :
- The target compound’s 4-chlorophenyl and 2-fluorophenyl groups optimize a balance between lipophilicity and electronic effects, favoring interactions with hydrophobic enzyme pockets while avoiding excessive metabolic instability seen in triply chlorinated analogs (e.g., ).
- Fluorine’s electronegativity in the 2-fluorophenyl group may enhance hydrogen-bonding or dipole interactions compared to methoxy or acetyl substituents .
Solubility and Bioavailability: Methoxy () and acetyl () groups improve aqueous solubility but may reduce membrane permeability.
Synthetic Accessibility :
- Analogs with ortho-substituted aryl groups (e.g., 2-Cl-6-F-benzyl in ) require stringent reaction conditions due to steric hindrance, as seen in low yields (e.g., 23% for compound 11 in ).
Research Findings and Pharmacological Implications
- Target Selectivity: Fluorine at the 2-position (target compound) may confer selectivity toward kinases or proteases over non-target enzymes, as fluorine’s small size avoids steric clashes observed with bulkier substituents (e.g., benzothiazole in ).
- Metabolic Stability : The absence of metabolically labile groups (e.g., methoxy in ) in the target compound suggests improved in vivo stability compared to analogs.
- Toxicity Profile : Triply chlorinated derivatives () are associated with higher hepatotoxicity in preclinical models, likely due to accumulation in lipid-rich tissues.
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14ClFN4O2
- Molecular Weight : 360.8 g/mol
- CAS Number : 957035-05-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Key areas of research include:
- Antimicrobial Activity
- Enzyme Inhibition
- Anticancer Properties
- Neuroprotective Effects
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity against various strains, showing moderate to strong efficacy against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other strains .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been a focal point in several studies. It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Inhibitory activity against AChE is particularly relevant for neurodegenerative diseases such as Alzheimer's .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. The structural features of dihydropyridines are known to correlate with anti-tumor activity. For instance, derivatives have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
Neuroprotective Effects
The neuroprotective potential of the compound has been explored through its action on neurotransmitter systems. The inhibition of AChE not only aids in increasing acetylcholine levels but may also provide protective effects against neurodegeneration .
The mechanisms through which this compound exerts its biological effects are varied and include:
- Interaction with Enzymes : Binding to active sites of enzymes like AChE.
- Receptor Modulation : Potential interaction with neurotransmitter receptors influencing synaptic transmission.
- Cellular Uptake : The lipophilicity of the compound may facilitate its entry into cells, enhancing its bioavailability.
Case Studies and Research Findings
Several case studies have highlighted the biological activities associated with this compound:
Q & A
Basic Question
- 4-Chlorophenyl : The electron-withdrawing Cl atom increases electrophilicity at the pyridine ring, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites).
- 2-fluorophenyl : Fluorine’s high electronegativity improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
Combined, these groups create a balance between reactivity and pharmacokinetic stability, critical for sustained biological activity .
What computational strategies can optimize the synthesis and predict biological activity of this compound?
Advanced Question
- Reaction path search methods : Quantum chemical calculations (DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation.
- Molecular docking : Predict binding affinities to target enzymes (e.g., kinases) by simulating interactions between the compound’s carboxamide group and catalytic residues.
- Machine learning : Train models on structural analogs to predict solubility, toxicity, and synthetic feasibility. ICReDD’s integrated computational-experimental workflows are recommended for iterative optimization .
How should researchers address contradictory data in enzyme inhibition assays involving this compound?
Advanced Question
- Control experiments : Verify assay conditions (pH, temperature, cofactors) match physiological environments.
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics if fluorescence-based assays show variability.
- Structural analysis : Compare X-ray crystallography (if available) of the compound-enzyme complex with docking predictions to resolve discrepancies in binding modes .
What analytical techniques are most effective for structural elucidation and purity assessment?
Basic Question
- NMR : 1H/13C NMR confirms regioselectivity of substitutions (e.g., distinguishing 2-fluorophenyl from para isomers).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state.
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., diastereomers from incomplete coupling) .
What mechanisms underlie its potential biological activity, particularly in enzyme inhibition?
Advanced Question
The carboxamide group acts as a hydrogen-bond donor, competitively binding to ATP pockets in kinases. The dihydropyridine ring’s conjugated system stabilizes charge-transfer interactions with aromatic residues (e.g., Phe or Tyr). Fluorine’s inductive effect reduces oxidative metabolism, prolonging target engagement .
How can statistical experimental design (DoE) improve synthesis optimization?
Advanced Question
- Factorial design : Screen variables (solvent polarity, temperature, catalyst loading) to identify critical factors affecting yield.
- Response surface methodology (RSM) : Model interactions between variables and optimize conditions for maximal output.
- Taguchi methods : Robustly handle noise factors (e.g., humidity) in scale-up processes. These approaches reduce experimental runs by 40–60% while maintaining precision .
What strategies mitigate solubility and stability challenges during in vitro assays?
Basic Question
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to enhance aqueous solubility without denaturing proteins.
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose).
- Protective groups : Temporarily modify reactive sites (e.g., pyridine N-oxide) during synthesis to prevent degradation .
How can researchers validate target receptor binding using advanced biophysical methods?
Advanced Question
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity.
- Cryo-EM : Resolve binding conformations in membrane-bound receptors at near-atomic resolution.
- SPR : Measure real-time association/dissociation rates (kon/koff) for kinetic profiling .
How do structural modifications impact structure-activity relationship (SAR) in related analogs?
Advanced Question
- Electron-withdrawing groups (e.g., Cl, F) at para positions enhance target affinity but may reduce solubility.
- Ring saturation (dihydropyridine vs. pyridine): The partially saturated ring improves conformational flexibility for induced-fit binding.
- Substituent positioning : 2-Fluorophenyl vs. 3-fluorophenyl alters steric hindrance in hydrophobic pockets. Systematic SAR studies using radiolabeled analogs are advised for precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
